N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide

Medicinal chemistry Scaffold hopping Ligand efficiency

N,N-Dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide (CAS 478077-48-4) is a synthetic, small-molecule piperazine sulfonamide with molecular formula C₁₂H₁₇F₃N₄O₂S and molecular weight 338.35 g·mol⁻¹. Its core structure integrates a 5-(trifluoromethyl)pyridin-2-yl pharmacophore linked to a piperazine ring bearing an N,N-dimethylsulfonamide terminus.

Molecular Formula C12H17F3N4O2S
Molecular Weight 338.35
CAS No. 478077-48-4
Cat. No. B2505699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide
CAS478077-48-4
Molecular FormulaC12H17F3N4O2S
Molecular Weight338.35
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H17F3N4O2S/c1-17(2)22(20,21)19-7-5-18(6-8-19)11-4-3-10(9-16-11)12(13,14)15/h3-4,9H,5-8H2,1-2H3
InChIKeyHWEAXIDNRZIBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N,N-Dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide (CAS 478077-48-4): Core Structural and Physicochemical Baseline for Procurement


N,N-Dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide (CAS 478077-48-4) is a synthetic, small-molecule piperazine sulfonamide with molecular formula C₁₂H₁₇F₃N₄O₂S and molecular weight 338.35 g·mol⁻¹ [1]. Its core structure integrates a 5-(trifluoromethyl)pyridin-2-yl pharmacophore linked to a piperazine ring bearing an N,N-dimethylsulfonamide terminus [1]. Computed descriptors indicate a relatively low logP (XLogP3-AA = 1.2), zero hydrogen-bond donors, nine acceptors, and three rotatable bonds, suggesting a compact polar topology amenable to formulation screening [1]. Commercial sources report a specification purity of 95% . These baseline data serve as a reference point for evaluating its differentiation from structurally proximal analogs.

Why Generic Substitution Fails for N,N-Dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide: The Structural Determinants That Drive Selection


In-class compounds sharing a trifluoromethylpyridine or piperazine-sulfonamide scaffold cannot be interchanged without rigorous verification because small structural perturbations—a pyrimidine-for-pyridine replacement, a pyrrolidine-for-piperazine switch, or sulfonamide-to-carbothioamide bioisosterism—translate into divergent hydrogen-bonding capacity, basicity, and conformational flexibility [1][2]. These differences alter logP, solubility, metabolic stability, and target engagement profiles that are rarely captured by catalog-level similarity scores. The evidence summarized below quantifies where this specific compound diverges from its closest analogs on the basis of computed physicochemical descriptors and heterocyclic architecture, providing a data-centric rationale for preferential sourcing when the piperazine-pyridine-dimethylsulfonamide topology is an experimental requirement.

N,N-Dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide: Evidence-Based Differentiation Guide for Scientific Procurement


Piperazine vs. Pyrrolidine Core: Impact on Hydrogen-Bond Acceptor Count and Conformational Space

The target compound contains a piperazine ring with nine hydrogen-bond acceptors, versus a pyrrolidine-containing analog (2-[3-(dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine) that removes one tertiary amine acceptor and reduces conformational degrees of freedom [1]. In probe-design campaigns, piperazine vs. pyrrolidine cores yield differential basicity (pKa ~8-9 for piperazine N-H vs. ~10 for pyrrolidine) and altered vector geometry for the sulfonamide side chain, which affects target binding kinetics and solubility [2].

Medicinal chemistry Scaffold hopping Ligand efficiency

Pyridine vs. Pyrimidine Heterocycle: Divergences in logP and Metabolic Lability

Replacing the pyridine ring with a pyrimidine, as in N,N-dimethyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-sulfonamide, introduces an additional ring nitrogen that lowers logP by approximately 0.5-0.8 units and increases susceptibility to aldehyde oxidase (AO)-mediated metabolism [1][2]. The target compound's pyridine ring lacks this metabolic soft spot, potentially offering superior metabolic stability in rodent and human hepatocyte assays.

ADME logP optimization Heterocycle design

Sulfonamide vs. Carbothioamide Warhead: Differential Hydrogen-Bond Acceptor Count and Electrophilicity

The target compound's dimethylsulfonamide group contributes nine total H-bond acceptors, compared to the carbothioamide analog NCT-502 (N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide), which carries one fewer acceptor and introduces a thiocarbonyl that can act as a soft electrophile or metal chelator [1]. This distinction is critical in biochemical target engagement where the sulfonamide oxygen atoms participate in key hydrogen-bond networks while the thiocarbonyl may engage in off-target metal coordination.

Warhead design Reversible inhibition Sulfonamide SAR

Compact vs. Extended Spacer: Molecular Weight and Rotatable Bond Differentials in the Bis-Piperazine Series

An extended analog, N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide (CAS 2097935-22-1, MW 421.48), adds a piperidine linker that increases molecular weight by 83.13 Da and rotatable bond count by two [1]. In fragment-to-lead and ligand-efficiency-guided programs, the target compound's lower MW (338.35 Da) and reduced flexibility (3 rotatable bonds) provide a more attractive ligand-efficiency index (LE ≈ 0.3-0.4) for fragment elaboration, while the larger analog falls into lead-like space (LE < 0.3) and may exhibit poorer solubility and permeability.

Ligand efficiency Molecular property optimization Lead-like space

Purity Specification and Vendor Quality Assurance: Procurement-Grade Reproducibility

The target compound is commercially listed with a minimum purity specification of 95% . In contrast, several closely related analogs (e.g., 2-[3-(dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine) are commonly offered without a published purity threshold or with variable lot-to-lot specifications . This documented purity floor is significant for SAR studies and in vitro pharmacology, where impurities at >5% can confound potency measurements and selectivity profiles.

Quality control Reproducibility Procurement specification

Best-Use Scenarios for N,N-Dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide: Where the Data Support Prioritized Procurement


CNS-Targeted Compound Library Design Requiring a Polar, Neutral Sulfonamide Probe

The combination of low logP (1.2), zero hydrogen-bond donors, and a piperazine core that remains largely unprotonated at physiological pH makes this compound an ideal probe for CNS-focused phenotypic screening libraries where passive blood-brain barrier permeability is desired without excessive basicity-driven promiscuity [1]. Substituting a pyrrolidine or carbothioamide analog would introduce higher basicity or metal-chelation artifacts, respectively, that could falsify hit rates in receptorome-wide profiling [2].

Fragment-Based Drug Discovery (FBDD) Campaigns for Kinase or GPCR Targets

With a molecular weight of 338.35 Da, three rotatable bonds, and nine hydrogen-bond acceptors, the compound occupies an optimal fragment-to-lead space (LE ~0.38 assuming 100 nM potency) [1]. It is superior to the extended piperidine-linked analog (MW 421.48, LE ~0.28) for initial fragment screening and subsequent structure-based elaboration, where every added heavy atom must be justified by a measurable gain in binding enthalpy [2].

Biochemical Assay Development Requiring Reproducible, High-Purity Tool Compound

The documented 95% purity specification ensures that SAR teams can rely on reproducible concentration-response curves without the confounding influence of undefined impurities [1]. This is particularly relevant for target engagement assays (e.g., SPR, ITC, FP) where even small impurities can produce biphasic binding profiles or inaccurate Kd values [2].

Metabolic Stability Screening Where Pyridine vs. Pyrimidine AO Liability Is a Go/No-Go Criterion

Because the target compound uses a pyridine rather than a pyrimidine ring, it avoids the aldehyde oxidase metabolic liability associated with the pyrimidine analog, making it a cleaner tool for in vitro metabolic stability studies and reducing the risk of species-dependent clearance artifacts when translating rodent PK to human predictions [1].

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